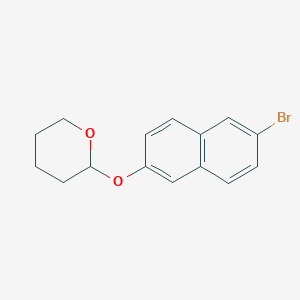
2-(6-Bromo-2-naphthoxy)tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-2-naphthoxy)tetrahydropyran is a chemical compound with the molecular formula C15H15BrO2 and a molecular weight of 307.19 g/mol It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a tetrahydropyran ring attached to the 2nd position of the naphthoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran typically involves the reaction of 6-bromo-2-naphthol with tetrahydropyran under specific conditions. One common method includes the use of a base-catalyzed etherification reaction, where 6-bromo-2-naphthol is treated with tetrahydropyran in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-naphthoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The naphthoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the naphthoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(6-methoxy-2-naphthoxy)tetrahydropyran, while oxidation with potassium permanganate could produce a quinone derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its possible role as a lead compound in drug development, particularly targeting neurodegenerative diseases such as Alzheimer's disease. The presence of the bromine atom and the naphthalene structure enhances its biological activity, making it a candidate for further research into enzyme inhibition and receptor modulation .
Potential Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that 2-(6-Bromo-2-naphthoxy)tetrahydropyran may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and neurodegenerative disorders.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties .
Pharmacological Research
The pharmacological applications of this compound are being explored through its interactions with biological targets. Research indicates that compounds with similar structures can modulate inflammatory responses and affect cytokine production, which is crucial in various disease states .
Case Studies
- Inflammation Modulation : In studies involving related compounds, significant reductions in pro-inflammatory mediators like TNF-α and IL-6 were observed, suggesting that this compound may similarly influence inflammatory pathways .
- Neuroprotective Effects : The potential neuroprotective effects of this compound are under investigation, particularly its ability to cross the blood-brain barrier and exert therapeutic effects on neuronal health .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-naphthoxy)tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthoxy group play crucial roles in its binding affinity and specificity. The tetrahydropyran ring can influence the compound’s overall conformation and stability, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran.
2-(Phenylthio)tetrahydropyran: Another tetrahydropyran derivative with different substituents.
6-Bromo-2-naphthoic acid: A related compound with a carboxylic acid group instead of the naphthoxy group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the tetrahydropyran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Properties
CAS No. |
102938-66-9 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyoxane |
InChI |
InChI=1S/C15H15BrO2/c16-13-6-4-12-10-14(7-5-11(12)9-13)18-15-3-1-2-8-17-15/h4-7,9-10,15H,1-3,8H2 |
InChI Key |
HQVYJZNFRLOZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















